molecular formula C14H13ClN2O3 B13915241 Methyl 2'-chloro-5'-methoxy-6-methyl[4,4'-bipyridine]-3-carboxylate

Methyl 2'-chloro-5'-methoxy-6-methyl[4,4'-bipyridine]-3-carboxylate

Cat. No.: B13915241
M. Wt: 292.72 g/mol
InChI Key: WGRUJRARUWBPAE-UHFFFAOYSA-N
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Description

Methyl 2’-chloro-5’-methoxy-6-methyl[4,4’-bipyridine]-3-carboxylate is a complex organic compound with a unique structure that includes a bipyridine core

Preparation Methods

The synthesis of Methyl 2’-chloro-5’-methoxy-6-methyl[4,4’-bipyridine]-3-carboxylate typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Chemical Reactions Analysis

Methyl 2’-chloro-5’-methoxy-6-methyl[4,4’-bipyridine]-3-carboxylate undergoes various types of chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its unique structure.

Mechanism of Action

The mechanism of action of Methyl 2’-chloro-5’-methoxy-6-methyl[4,4’-bipyridine]-3-carboxylate involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, which can influence various biochemical pathways. This coordination can affect the activity of enzymes and other proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar compounds include:

Methyl 2’-chloro-5’-methoxy-6-methyl[4,4’-bipyridine]-3-carboxylate is unique due to its specific combination of functional groups and the bipyridine core, which provides distinct chemical and biological properties.

Properties

Molecular Formula

C14H13ClN2O3

Molecular Weight

292.72 g/mol

IUPAC Name

methyl 4-(2-chloro-5-methoxypyridin-4-yl)-6-methylpyridine-3-carboxylate

InChI

InChI=1S/C14H13ClN2O3/c1-8-4-9(11(6-16-8)14(18)20-3)10-5-13(15)17-7-12(10)19-2/h4-7H,1-3H3

InChI Key

WGRUJRARUWBPAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)C(=O)OC)C2=CC(=NC=C2OC)Cl

Origin of Product

United States

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